molecular formula C21H26N6O2 B2528753 N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251546-18-5

N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2528753
CAS No.: 1251546-18-5
M. Wt: 394.479
InChI Key: CVHLTVQCHSOKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a triazolopyrazine-based acetamide derivative featuring a 4-ethylphenyl group linked to a heterocyclic core via an acetamide bridge.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-3-16-6-8-17(9-7-16)23-18(28)14-27-21(29)26-12-10-22-19(20(26)24-27)25-11-4-5-15(2)13-25/h6-10,12,15H,3-5,11,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHLTVQCHSOKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of nitrogen-rich heterocycles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 327.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole and pyrazine rings in the structure are known to participate in enzyme inhibition and receptor modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurological pathways.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-729
HeLa35
A54940

These results suggest that the compound exhibits significant cytotoxic activity, particularly against breast (MCF-7) and cervical (HeLa) cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. It has shown effectiveness against various pathogens:

PathogenActivityReference
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansModerate

This antimicrobial profile indicates that this compound may have applications in treating infections.

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of nitrogen-rich heterocycles similar to this compound. The findings revealed that modifications in the side chains significantly influenced biological activity.

Example Case:

In a comparative study involving structurally related compounds:

  • Compound A showed enhanced cytotoxicity due to increased lipophilicity.
  • Compound B exhibited lower toxicity but maintained antimicrobial properties.

These results underscore the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Table 1: Core Heterocycle Variations

Compound Core Structure Position 8 Substituent Molecular Formula Avg. Mass (g/mol)
Target Compound Triazolo[4,3-a]pyrazine 3-Methylpiperidine Not provided Not provided
Analog Triazolo[4,3-a]pyrazine 3-Methylpiperidine C₂₁H₂₅N₇O₂S 463.55
Compound 45 Triazolo[4,3-a]pyrazine 4-(4-Benzylpiperazinyl)phenyl C₂₈H₂₇N₇O 485.59

Aromatic Acetamide Substituents

The N-arylacetamide moiety is critical for target engagement. Key comparisons include:

  • : A 4-ethoxyphenyl group (C₂₃H₂₂N₆O₂) enhances metabolic stability compared to alkyl substituents .

Table 2: Aromatic Substituent Impact

Compound Aromatic Group Key Property Molecular Formula
Target Compound 4-Ethylphenyl Moderate lipophilicity Not provided
Analog 3-Isopropylphenyl Increased steric hindrance C₂₇H₃₁N₇O₂
Analog 4-Ethoxyphenyl Enhanced metabolic stability C₂₃H₂₂N₆O₂

Heterocyclic Amine Substituents

The piperidine/piperazine group at position 8 modulates solubility and binding affinity:

  • : Substitution with a 2-oxothiazolidine-4-carboxamide (C₂₅H₂₂N₈O₃S) introduces hydrogen-bonding capacity, improving aqueous solubility .
  • : Piperidine derivatives in EP 3 532 474 B1 (e.g., Example 284) show trifluoromethyl groups enhancing blood-brain barrier penetration .

Table 3: Heterocyclic Amine Modifications

Compound Substituent Functional Effect Molecular Formula
Target Compound 3-Methylpiperidine Basic nitrogen for solubility Not provided
Derivative 2-Oxothiazolidine-4-carboxamide H-bond donor/acceptor C₂₅H₂₂N₈O₃S
Example 284 4-(2-Methylphenyl)piperazine Enhanced lipophilicity C₂₇H₂₄ClF₅N₄O₃

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.